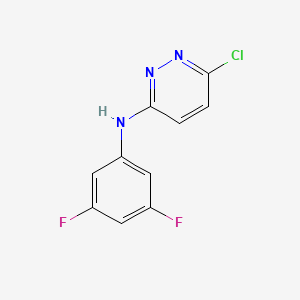

6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine

Description

6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine is a pyridazine derivative characterized by a chlorine substituent at the 6-position of the pyridazine ring and a 3,5-difluorophenylamine group at the 3-position. The chlorine and fluorine substituents likely enhance lipophilicity and metabolic stability, traits critical for bioactive molecules .

Properties

Molecular Formula |

C10H6ClF2N3 |

|---|---|

Molecular Weight |

241.62 g/mol |

IUPAC Name |

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine |

InChI |

InChI=1S/C10H6ClF2N3/c11-9-1-2-10(16-15-9)14-8-4-6(12)3-7(13)5-8/h1-5H,(H,14,16) |

InChI Key |

AYUVRKJEULIGOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1NC2=CC(=CC(=C2)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine typically involves the reaction of 3,5-difluoroaniline with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridazinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Contains a 2,6-difluorobenzamide group linked to a chlorinated aniline.

- Use : Insect growth regulator targeting chitin synthesis .

- Comparison : While diflubenzuron features a benzamide backbone, the target compound’s pyridazine core and direct amine linkage may confer different binding affinities or environmental persistence.

b) Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)

- Structure: Triazine derivative with dimethylamino and cyclohexyl groups.

- Use : Herbicide inhibiting photosynthesis .

- photosystem disruption).

c) 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

- Structure : Pyridazine with chlorine and trifluoromethylphenyl substituents.

- Use : Intermediate in pesticide synthesis (e.g., fluazinam) .

- Comparison : The trifluoromethyl group in this analog increases electron-withdrawing effects compared to the target compound’s difluorophenyl group, which may influence reactivity or bioavailability.

Substituent Effects on Bioactivity

Key Observations :

Limitations :

- Lack of direct bioactivity data limits precise classification.

- Environmental persistence of fluorinated compounds requires further study.

Biological Activity

6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyridazine Derivatives

Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, can significantly influence the biological activity of these compounds. The specific structure of this compound contributes to its unique pharmacological profile.

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives can often be correlated with their structural features. The following table summarizes key structural components and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Halogen substituents | Enhanced potency against various targets |

| Pyridazine ring | Contributes to receptor binding and activity |

| Amino group at position 3 | Essential for interaction with biological targets |

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various biological targets. Notably, studies have shown its potential as an inhibitor of specific enzymes involved in inflammatory pathways.

Case Studies and Findings

-

Anti-inflammatory Activity :

In vitro studies demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values were reported to be comparable to established anti-inflammatory drugs like celecoxib. -

Antitumor Activity :

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. A study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent. -

Antimicrobial Properties :

Preliminary assessments have shown that this compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Detailed Research Findings

A comprehensive study conducted on the compound's efficacy involved testing its effects on various biological models:

- In vivo Studies : Animal models were utilized to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers compared to control groups.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with specific signaling pathways involved in inflammation and tumor progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine, and what experimental parameters influence yield?

- Methodology : Nucleophilic aromatic substitution (SNAr) is a primary method, leveraging the reactivity of the pyridazine ring. Chlorine at the 6-position activates the ring for substitution by the 3,5-difluorophenylamine group. Key parameters include:

- Temperature : Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalysis : Use of K₂CO₃ or Cs₂CO₃ as a base enhances deprotonation of the amine nucleophile.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity (based on analogous pyridazine derivatives ).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example:

- Bond lengths: C–Cl (1.73 Å), C–N (1.35 Å), and C–F (1.34 Å) align with expected values for aromatic systems.

- Dihedral angles between pyridazine and fluorophenyl rings (~15–25°) indicate moderate conjugation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in heterocyclic coupling reactions?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level models:

- Electrophilic sites : Chlorine at C6 and fluorine substituents influence electron density distribution.

- Transition states : Simulate coupling reactions (e.g., Suzuki-Miyaura) to identify steric/electronic barriers.

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

- Case study : Discrepancies in enzyme inhibition (e.g., kinase assays vs. cellular models):

- Experimental variables : Solubility in DMSO vs. aqueous buffers may alter bioavailability.

- Metabolic stability : Liver microsome assays (e.g., rat/human S9 fractions) assess degradation pathways.

- Controls : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .

Q. What structural modifications enhance the compound’s stability under oxidative conditions?

- Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS/MS degradation profiling:

- Vulnerable sites : Pyridazine ring (C3–C4 bond) and fluorine substituents.

- Stabilization : Introducing electron-withdrawing groups (e.g., nitro) at C5 or replacing chlorine with a trifluoromethyl group reduces oxidation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.